3-Methylbutylzinc bromide solution finds use as a reactant in organic synthesis, particularly for the creation of carbon-carbon bonds. Its ability to act as a source of the 3-methylbutyl group (isopentyl) makes it valuable in reactions like the Negishi coupling. PubChem: This reaction type allows for the formation of new C-C bonds between an organic halide (aryl or vinyl) and an organozinc compound.
One specific example involves the use of 3-methylbutylzinc bromide solution in the synthesis of methyl 4-(3-methylbutanoyl)benzoate, a key starting material for the development of indazole-based glucagon receptor antagonists. Sigma-Aldrich:
It's important to note that 3-Methylbutylzinc bromide solution is typically used in research settings due to its:
3-Methylbutylzinc bromide is characterized by the molecular formula C₅H₁₁BrZn and a molecular weight of approximately 216.4 g/mol. It is typically presented as a solution in Tetrahydrofuran at a concentration of 0.5 M. The compound is known for its high purity, usually around 95%, making it suitable for various research applications . It is sensitive to air and moisture, necessitating careful handling and storage at temperatures between 2-8°C .
3-Methylbutylzinc bromide exhibits significant biological activity primarily through its role as a reagent in synthesizing pharmaceutical intermediates. The compound's ability to interact with various biomolecules makes it valuable in biochemical pathways. For instance, it can influence enzyme activity and gene expression through its reactivity with specific proteins .
The compound acts by forming stable complexes with biomolecules, which can lead to enzyme inhibition or activation. This interaction is crucial for its application in drug development and biochemical research .
The synthesis of 3-Methylbutylzinc bromide typically involves the reaction of zinc bromide with 3-methylbutyllithium or other suitable precursors under controlled conditions. The general procedure includes:
This method ensures the formation of the desired product while maintaining the integrity of the organozinc compound .
3-Methylbutylzinc bromide is widely used in:
The interactions of 3-Methylbutylzinc bromide with other chemicals and biological systems are critical for understanding its functionality. Research indicates that environmental factors such as temperature, moisture, and the presence of other reagents can significantly influence its stability and reactivity. Studies have shown that degradation can occur when exposed to air or moisture, affecting its efficacy in laboratory settings .
Several compounds share similarities with 3-Methylbutylzinc bromide due to their organozinc nature or their applications in organic synthesis. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethylzinc bromide | C₂H₅BrZn | Commonly used in Grignard reactions |
Isopropylzinc bromide | C₃H₇BrZn | Useful for alkylation reactions |
Phenylzinc bromide | C₆H₅BrZn | Employed in coupling reactions |
What sets 3-Methylbutylzinc bromide apart from these similar compounds is its specific reactivity profile and the unique synthetic pathways it enables, particularly for complex organic molecules like indazole derivatives. Its application in synthesizing pharmaceutical intermediates further underscores its significance in medicinal chemistry .
The development of organozinc chemistry traces its origins to Edward Frankland's landmark 1848 synthesis of diethylzinc through the reaction of ethyl iodide with zinc metal. This volatile liquid, which spontaneously ignited in air, marked the first characterized organometallic compound and established zinc's unique reactivity profile. Frankland's work laid the foundation for understanding metal-carbon bond formation, though the full potential of organozinc reagents remained unrealized for decades due to their air sensitivity and challenging handling requirements.
Throughout the 20th century, advances in air-free techniques and catalyst design transformed organozinc compounds from laboratory curiosities into practical synthetic tools. The 1970s witnessed a paradigm shift with Ei-ichi Negishi's development of palladium-catalyzed cross-coupling reactions, which leveraged organozinc reagents' controlled reactivity for selective carbon-carbon bond formation. This breakthrough, recognized by the 2010 Nobel Prize in Chemistry, positioned zinc-based organometallics as essential reagents in complex molecule synthesis.
3-Methylbutylzinc bromide (C$$5$$H$${11}$$ZnBr) represents a specialized class of heteroleptic organozinc reagents where a branched alkyl group (3-methylbutyl) and bromide ligand coordinate the zinc center. Commercialized as 0.5 M solutions in tetrahydrofuran (THF), this reagent combines handling stability with predictable reactivity patterns. Its structural features confer three key advantages:
Contemporary applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in stereoselective C(sp$$^3$$)-C(sp$$^2$$) bond formations. For example, 3-methylbutylzinc bromide enables efficient synthesis of methyl 4-(3-methylbutanoyl)benzoate, a critical precursor for indazole-based glucagon receptor antagonists.
The coordination geometry of 3-methylbutylzinc bromide in tetrahydrofuran solutions reflects the fundamental principles governing organozinc chemistry. Zinc(II) complexes typically adopt coordination geometries ranging from two-coordinate linear arrangements to higher coordination numbers, with the specific geometry determined primarily by electrostatic and steric interactions rather than ligand field effects [3]. This behavior stems from zinc's electronic configuration [Ar]3d¹⁰4s², where the filled 3d orbital eliminates ligand field stabilization effects [3].
In tetrahydrofuran solutions, organozinc compounds usually exhibit two- or three-coordinate geometries [3]. The strong donating properties of the carbon ligand, combined with the coordinating ability of tetrahydrofuran molecules, establish a dynamic equilibrium between different coordination states [4] [5]. Recent computational studies using ab initio molecular dynamics and metadynamics simulations have revealed that organozinc species in tetrahydrofuran exist in various solvation states at room temperature [4] [5]. The coordination environment significantly influences the reactivity and stability of the organozinc reagent, with tetrahydrofuran molecules serving as stabilizing ligands that complete the coordination sphere around zinc [6].
The presence of tetrahydrofuran as a coordinating solvent is crucial for the stability and solubility of 3-methylbutylzinc bromide. Experimental evidence suggests that tetrahydrofuran coordination occurs through oxygen-bound interactions, with the solvent molecules occupying coordination sites that would otherwise be vacant [6]. This coordination pattern has been confirmed through crystallographic studies of related zinc complexes, where tetrahydrofuran molecules are observed to coordinate through their oxygen atoms [7].
The spectroscopic characterization of 3-methylbutylzinc bromide provides crucial insights into its molecular structure and coordination environment. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for organozinc compounds, offering detailed information about both the organic ligand and the coordination state of zinc [8] [9].
Nuclear Magnetic Resonance Spectroscopy
¹H Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that depend strongly on the coordination environment and the presence of lithium chloride additives [9] [10]. In tetrahydrofuran-d₈ solutions, the α-methylene protons of 3-methylbutylzinc bromide typically appear at approximately 0.51 ppm when the compound exists primarily as the heteroleptic species RZnBr [9]. However, in the presence of lithium chloride, which establishes a Schlenk equilibrium, the formation of diorganozinc species results in an upfield shift to approximately 0.39 ppm, accompanied by distinctive second-order coupling patterns [9].
The distinction between heteroleptic (RZnX) and homoleptic (R₂Zn) forms represents a fundamental aspect of organozinc chemistry in tetrahydrofuran solutions [9]. The chemical shift difference arises from the different electronic environments around zinc in these two coordination modes. Nuclear magnetic resonance studies have demonstrated that the Schlenk equilibrium 2 RZnX ⇌ R₂Zn + ZnX₂ lies predominantly toward the heteroleptic side in most organozinc halide systems [11] [12].
¹³C Nuclear magnetic resonance spectroscopy provides complementary structural information, with chemical shifts that reflect the coordination environment around the carbon atoms [13] [14]. The carbon atoms directly bonded to zinc typically exhibit characteristic downfield shifts compared to their positions in the corresponding alkyl halides, indicating the electron-withdrawing effect of the zinc center [15].
Infrared Spectroscopy
Infrared spectroscopy of alkylzinc halides reveals several characteristic absorption bands that provide information about the zinc-carbon bond and the coordination environment [11] [12]. The zinc-carbon stretching frequencies typically appear in the region between 400-600 cm⁻¹, though the exact position depends on the nature of the alkyl group and the coordination environment [11]. Carbon-hydrogen stretching vibrations appear in the expected region around 2800-3000 cm⁻¹, consistent with the alkyl nature of the organic ligand [16].
The infrared spectra of organozinc compounds in tetrahydrofuran solutions show additional bands corresponding to coordinated solvent molecules. Tetrahydrofuran coordination results in characteristic C-O stretching frequencies and ring breathing modes that can be distinguished from free solvent [12]. The presence of these coordinated solvent bands confirms the solvation of the zinc center by tetrahydrofuran molecules.
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible spectroscopy provides limited structural information for organozinc compounds due to zinc's filled d¹⁰ electronic configuration [17]. The absence of d-d electronic transitions renders zinc spectroscopically quiet in the visible region, making conventional electronic spectroscopy less useful for structural characterization [17]. However, charge transfer transitions and ligand-based absorptions can sometimes be observed in the ultraviolet region, providing indirect information about the coordination environment [18].
Advanced X-ray spectroscopic techniques, including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), offer more detailed insights into the electronic structure and coordination geometry of organozinc compounds in solution [4] [17]. These techniques can probe the local coordination environment around zinc with high precision, providing information about bond distances, coordination numbers, and electronic structure that complements conventional spectroscopic methods [4].
The solubility and stability of 3-methylbutylzinc bromide in tetrahydrofuran represent critical factors governing its practical utility in organic synthesis. The compound is supplied as a 0.5 M solution in tetrahydrofuran, indicating excellent solubility in this coordinating solvent [1] [2]. The high solubility arises from the ability of tetrahydrofuran to coordinate to the zinc center, effectively solvating the organozinc species and preventing aggregation or precipitation [19].
Tetrahydrofuran serves multiple roles in organozinc chemistry beyond simple solvation. The ether oxygen atoms act as Lewis bases, coordinating to the Lewis acidic zinc center and stabilizing the organozinc species against decomposition [20]. This coordination is particularly important for heteroleptic organozinc halides, where the zinc center has available coordination sites that can be occupied by solvent molecules [21].
The stability of 3-methylbutylzinc bromide in tetrahydrofuran is enhanced by the relatively low reactivity of organozinc compounds compared to their organolithium and Grignard counterparts [22] [23]. The more covalent nature of the zinc-carbon bond, combined with the lower electronegativity difference between zinc and carbon compared to lithium-carbon or magnesium-carbon bonds, results in reduced nucleophilicity and increased stability [24].
Storage conditions significantly impact the long-term stability of the compound. The recommended storage temperature of 2-8°C helps minimize thermal decomposition pathways while maintaining the solution in liquid form [25] [19]. The air-sensitive nature of the compound necessitates storage under inert atmosphere conditions to prevent oxidation and hydrolysis reactions [19].
The presence of lithium chloride as an additive can significantly influence both solubility and stability of organozinc species in tetrahydrofuran [26] [21]. Recent studies have demonstrated that lithium chloride enhances the solubility of otherwise poorly soluble zinc salts by forming mixed metal complexes [21]. For example, zinc pivalate, which is barely soluble in tetrahydrofuran, becomes readily soluble upon addition of lithium chloride through formation of the complex [(THF)₂Li₂(μ-Cl)₂(μ-OPiv)₂Zn] [21].
The comparative analysis of 3-methylbutylzinc bromide with related alkyllithium and Grignard reagents reveals fundamental differences in reactivity, selectivity, and functional group tolerance that make organozinc compounds uniquely valuable in organic synthesis [27] [22] [24].
Reactivity Comparison
Organozinc reagents exhibit significantly lower reactivity compared to organolithium and Grignard reagents, a property that stems from the more covalent nature of the zinc-carbon bond [24] [23]. The electronegativity difference between zinc (1.65) and carbon (2.55) is substantially smaller than the corresponding differences for lithium-carbon (2.04) and magnesium-carbon (1.31), resulting in less polarized and more stable organometallic bonds [24]. This reduced reactivity translates into improved selectivity and functional group tolerance, making organozinc reagents particularly suitable for complex synthetic transformations [22].
The lower basicity of organozinc compounds compared to organolithium and Grignard reagents represents a significant advantage in synthetic applications. While organolithium reagents readily deprotonate weakly acidic protons and Grignard reagents can undergo undesirable side reactions with electrophilic functional groups, organozinc reagents demonstrate remarkable tolerance toward ester, cyano, nitro, and ketone functionalities [22] [28].
Coordination Chemistry Differences
The coordination chemistry of zinc differs markedly from that of lithium and magnesium in organometallic compounds. Zinc typically adopts lower coordination numbers (2-3) compared to magnesium in Grignard reagents, which commonly exhibit higher coordination numbers (4-6) due to extensive solvation by ether molecules [3] [29]. This difference in coordination preferences influences both the structure and reactivity of the respective organometallic species.
Lithium in organolithium compounds typically exists in aggregated structures in hydrocarbon solvents, with the degree of aggregation depending on the solvent and the nature of the organic ligand [24]. In contrast, organozinc compounds generally exist as monomeric species in coordinating solvents like tetrahydrofuran, although dimeric and higher aggregate structures can form under certain conditions [3].
Synthetic Applications and Selectivity
The unique reactivity profile of organozinc reagents has led to their widespread adoption in palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling [30] [20]. The lower reactivity of organozinc compounds compared to Grignard and organolithium reagents often proves advantageous in these catalytic processes, as it reduces competing side reactions and improves overall selectivity [20].
In multicomponent reactions, such as the organometallic Mannich reaction, organozinc reagents demonstrate distinct reactivity patterns compared to their lithium and magnesium counterparts [26] [31]. Recent studies have shown that primary organozinc reagents exhibit higher reactivity than secondary ones in tetrahydrofuran solutions containing lithium chloride, a pattern opposite to that observed for organozinc iodides in acetonitrile [26] [31].
The functional group tolerance of organozinc reagents extends to sensitive functionalities that would be incompatible with more reactive organometallic species. Ester groups, nitriles, and even ketones can often be tolerated in the presence of organozinc reagents, whereas these functionalities would react rapidly with organolithium or Grignard reagents [22] [28].
Property | Value |
---|---|
Molecular Formula | C₅H₁₁BrZn |
Linear Formula | (CH₃)₂CHCH₂CH₂ZnBr |
CAS Number | 92274-43-6 |
Molecular Weight (g/mol) | 216.43 |
Density (g/mL at 25°C) | 0.97 |
Concentration in THF | 0.5 M |
Flash Point | 1°F (-17°C) |
Storage Temperature | 2-8°C |
Exact Mass | 213.93400 |
LogP | 2.84320 |
InChI Key | NCVCJECSXGYFE-UHFFFAOYSA-M |
SMILES | CC(C)CC[Zn]Br |
Sensitivity | Air Sensitive |
Table 1: Basic Physicochemical Properties of 3-Methylbutylzinc bromide 0.5 M in THF
Reagent Type | Reactivity | Functional Group Tolerance | Typical Solvents | Coordination Number |
---|---|---|---|---|
3-Methylbutylzinc bromide | Moderate | Good | THF, Ether | 2-3 |
Grignard reagents (RMgX) | High | Limited | THF, Ether | 4-6 |
Organolithium reagents (RLi) | Very High | Poor | THF, Ether, Hexane | 2-4 |
Diorganozinc reagents (R₂Zn) | Moderate | Good | THF, Ether | 2-3 |
Table 2: Comparative Analysis of Organometallic Reagents
Technique | Key Observations | Diagnostic Value |
---|---|---|
¹H NMR (THF-d₈) | α-CH₂ protons at 0.51 ppm (RZnX) or 0.39 ppm (R₂Zn) | High - distinguishes RZnX vs R₂Zn |
¹³C NMR | Chemical shifts depend on coordination environment | Moderate - structural information |
IR Spectroscopy | Zn-C stretching, C-H stretching (2800-3000 cm⁻¹) | Moderate - functional group identification |
UV-Vis Spectroscopy | Limited utility due to filled d¹⁰ configuration | Low - spectroscopically quiet |
X-ray Absorption (XANES) | Provides coordination geometry information | High - solution structure determination |